2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine

CNS drug discovery mGluR5 antagonist GPCR binding

Medicinal chemistry programs targeting mGluR5 often encounter potency drop-offs when substituting core scaffolds. This compound addresses that with an 11 nM Ki at native human mGluR5, a 3-fold advantage over MTEP, and a favorable ligand efficiency (LE=0.44) for CNS campaigns. - Dual NEK1/NEK2 inhibition enables polypharmacology studies without managing two separate, highly selective inhibitors. - Primary amine handle supports rapid parallel library synthesis via amide coupling or reductive amination. - Conformational duality validated by crystallography provides a unique tool for docking algorithm training.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B13011026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2CCN)Cl
InChIInChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)11-5-7-14-15(11)8-6-13/h1-5,7H,6,8,13H2
InChIKeyRNTKEWPIHWLPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Context


2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1710302-45-6) is a synthetic, small-molecule pyrazole derivative bearing a 4-chlorophenyl substitution at the 5-position and a primary amine-terminated ethyl chain at the N1-position of the heterocycle . The compound belongs to the broader family of N‑substituted pyrazoles, which are well‑represented among kinase inhibitors, GPCR modulators, and antimicrobial scaffolds [1]. Its molecular formula is C₁₁H₁₂ClN₃ and its molecular weight is 221.68 g·mol⁻¹. Commercial suppliers typically provide the material at purities of 95 % to 98 % (HPLC), primarily targeting medicinal chemistry and early‑stage drug discovery campaigns .

Workflow
Med chem lead optimization and early-stage SAR
Selection
Pyrazole scaffold with primary amine for rapid diversification
Use Context
Kinase panel screening and CNS target engagement studies

Why Generic Substitution Fails


Although many pyrazole‑containing building blocks are commercially marketed as interchangeable, the specific substitution pattern of 2-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)ethanamine – i.e., the combination of a 4‑chlorophenyl group at C5 and an aminoethyl side‑chain at N1 – generates a distinct pharmacophoric vector and amine placement that cannot be replicated by simple regioisomers or halogen‑swapped analogs [1]. Even minor structural alterations within this scaffold have been shown to shift selectivity from mGluR5 to off‑target kinases, alter CNS permeability by >10‑fold, or abolish cellular efficacy entirely [2]. Consequently, substituting this compound with a generic “pyrazole amine” in a structure‑activity relationship (SAR) campaign risks losing target engagement, compromising phenotypic reproducibility, and invalidating prior optimization data [3].

Regioisomer mismatch
Simple pyrazole regioisomers may shift selectivity away from mGluR5 to off-target kinases, invalidating prior SAR assumptions.
Halogen-swapped analog drift
Replacing the 4-chlorophenyl group with other halogens can alter CNS permeability by more than 10-fold, affecting model exposure.
Generic pyrazole amine risk
Using an uncharacterized “pyrazole amine” may lose target engagement and compromise phenotypic reproducibility in cellular assays.

Quantitative Differentiation Against Closest Analogs


mGluR5 Binding Affinity Compared to MTEP

In head‑to‑head radioligand displacement assays, the compound displays a binding affinity (Ki) of 11 nM at human native mGluR5, making it approximately 3‑fold more potent than the structurally related pyrazole derivative MTEP (Ki = 35 nM) in the same cortical tissue preparation [1][2]. When tested against recombinant human mGluR5a, its Ki value improves to 4.9 nM, compared to 16 nM for the close analog 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) under comparable assay conditions [3]. This quantitative advantage demonstrates that the 4‑chlorophenyl‑pyrazole architecture provides a binding mode that is not reproduced by thiazole‑alkyne bioisosteres.

mGluR5 Affinity
Head-to-head
This compound: Ki 11 nM (native), 4.9 nM (rec.)
MTEP: Ki 35 nM (native), 16 nM (rec.)
Reported higher binding affinity context
Supports CNS target engagement assay interpretation
CNS drug discovery mGluR5 antagonist GPCR binding

Dual NEK1/NEK2 Inhibitory Profile

Unlike the selective NEK2 inhibitor JH295 (IC₅₀ = 0.5 nM for NEK2, >10 μM for NEK1), the target compound is reported as a dual NEK1/NEK2 inhibitor [1][2]. Although exact IC₅₀ values remain proprietary, the dual‑inhibitory profile is a class‑level trait of 5‑aryl‑N‑aminoethylpyrazoles and contrasts with the majority of clinical‑stage NEK inhibitors, which are being developed as single‑kinase agents [3]. This polypharmacology may be advantageous in tumors where NEK1 and NEK2 exhibit functional redundancy, reducing the likelihood of resistance emergence compared to highly selective inhibitors.

Dual NEK1/NEK2 Profile
Class-level
Reported dual NEK1/NEK2 inhibitor; exact IC₅₀ not public
Supports polypharmacology hypothesis for redundancy models
Class-level trait; requires target-specific validation
Cancer research mitotic kinase polypharmacology

Ligand Efficiency and Drug-Likeness Metrics

With a molecular weight of 221.68 g·mol⁻¹ and a mGluR5 Ki of 11 nM, the compound achieves a ligand efficiency (LE) of 0.44 kcal·mol⁻¹ per heavy atom, compared to 0.35 kcal·mol⁻¹ per heavy atom for the clinical candidate fenobam (MW = 293 g·mol⁻¹, Ki = 58 nM) [1][2]. Its lipophilic ligand efficiency (LLE) is 4.9, calculated from a clogP of ~3.1 and pKi of 7.96, which is superior to many pyrazole‑based CNS candidates that frequently exceed clogP = 4.0 and consequently encounter solubility‑limited exposure [3]. These composite metrics indicate that the compound provides a superior starting point for lead optimization, as it already resides in a favorable property space that reduces the need for extensive structural remodeling.

Ligand Efficiency
Reported
LE 0.44 kcal·mol⁻¹ per heavy atom
LLE 4.9 (clogP ~3.1, pKi 7.96)
Reported higher composite efficiency vs. fenobam (LE 0.35, LLE ~3.5)
May support oral bioavailability optimization studies
medicinal chemistry ligand efficiency drug-likeness

Synthetic Tractability and Crystallographic Divergence from Close Regioisomeric Pyrazole Amines

Recent crystallographic studies of the compound reveal two independent molecules (A and B) in the unit cell, with dihedral angles between the pyrazole ring and the 4‑chlorophenyl ring of −53.3° and 114.09°, respectively [1]. This conformational polymorphism is absent in the 1‑(4‑chlorophenyl)‑5‑ethylpyrazol‑4‑amine regioisomer, which crystallizes in a single‑molecule asymmetric unit with a fixed ring orientation [2]. The flexible orientation may influence binding‑pocket complementarity, offering a structural basis for the compound’s distinct pharmacological profile. Additionally, the compound can be synthesized in a single‑step N‑alkylation of 5‑(4‑chlorophenyl)‑1H‑pyrazole with 2‑chloroethylamine, achieving yields >70% under mild conditions, which contrasts with the multi‑step routes required for many structurally similar pyrazole‑based mGluR5 modulators [3].

Synthetic & Conformational Profile
Reported
1-step N-alkylation, >70% yield; dual dihedral angles −53.3° / 114.09°
Supports reproducible supply and conformational analysis
Crystallographic polymorphism reported in private communication
synthetic chemistry crystallography procurement

High-Impact Application Scenarios


CNS Disorder Lead Optimization

Given its 11 nM Ki at native human mGluR5 and favorable ligand efficiency (LE = 0.44), this compound is ideally suited as a starting scaffold for CNS lead optimization programs targeting anxiety, depression, or fragile‑X syndrome [1]. Its 3‑fold affinity advantage over MTEP allows medicinal chemistry teams to explore peripheral modifications while retaining sufficient potency to achieve target engagement at lower oral doses, directly addressing the therapeutic‑window challenge that has plagued earlier mGluR5 antagonists.

Drug-Resistant Cancer Models

The compound’s dual NEK1/NEK2 inhibitory profile supports its inclusion in focused kinase‑inhibitor libraries designed to overcome resistance to mono‑NEK2 agents such as JH295 [2]. Oncology research groups investigating mitotic catastrophe and centrosome‑amplified tumors can leverage this polypharmacology to dissect the functional interplay between NEK1 and NEK2 without running separate experiments with two highly selective inhibitors, thereby conserving compound supply and reducing assay complexity.

Fragment-Growing Cores for Kinase Probes

With a molecular weight of only 221.68 g·mol⁻¹ and a single‑step synthetic access from commercial 5‑(4‑chlorophenyl)‑1H‑pyrazole, this compound functions as an efficient fragment‑growing core for constructing more elaborate kinase probes [3]. Its compact size and the presence of a primary amine handle permit rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling high‑throughput parallel synthesis that is not feasible with the more complex, multi‑cyclic pyrazole scaffolds currently used in many kinase‑focused libraries.

Conformational Polymorphism Studies

The crystallographically documented dual conformation (dihedral angles −53.3° and 114.09°) provides a unique opportunity for structure‑based drug design teams to investigate how ring‑orientation influences binding‑pocket complementarity [4]. Unlike regioisomeric pyrazoles that adopt a single low‑energy conformation, this compound can serve as a training tool for conformational docking algorithms and free‑energy perturbation calculations, ultimately improving the predictive power of computational models applied to pyrazole‑based lead series.

Application
Selection Property
Validation Focus
CNS mGluR5 target engagement studies
mGluR5 binding affinity context
Target engagement assay review
Cancer cell-model studies with dual NEK1/NEK2 hypothesis
Dual NEK1/NEK2 polypharmacology review
Pathway-response context and resistance emergence monitoring
Kinase probe synthesis and fragment growing
Fragment-growing core with primary amine handle
Synthetic feasibility and diversification review
Computational docking model refinement
Conformational flexibility profile
Binding-pocket complementarity prediction
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